BENGHE Methodological & Application

Check Availability & Pricing

Tianagliflozin In Vitro Glucose Uptake Assays:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tianagliflozin

Cat. No.: B611370

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianagliflozin, the active pharmaceutical ingredient in several medications, is a potent and
selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily
located in the proximal renal tubules and is responsible for the reabsorption of approximately
90% of the glucose filtered by the glomeruli.[2][3] By inhibiting SGLT2, tianagliflozin reduces
renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of
blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3]

Beyond its primary effects on SGLT2 in the kidney, emerging in vitro evidence suggests that
tianagliflozin (as canagliflozin) can influence glucose metabolism in other tissues, such as
skeletal muscle and adipocytes, through SGLT2-independent pathways.[4][5] These off-target
effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a key
cellular energy sensor.[4][5] This document provides detailed protocols for in vitro glucose
uptake assays in relevant cell lines to study both the SGLT2-dependent and -independent
effects of tianagliflozin.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory potency of canagliflozin (the active
component of tianagliflozin) on glucose transporters and its effects on cellular glucose uptake.
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Table 1: Inhibitory Concentration (IC50) of Canagliflozin against SGLT1 and SGLT2.

Cell Line
Transporter Expressing IC50 (nM) Reference
Transporter
CHO (Chinese
Human SGLT2 44+1.2 [6]
Hamster Ovary)
CHO (Chinese
Human SGLT1 684 + 159 [6]

Hamster Ovary)

Table 2: Effect of Canagliflozin on Glucose Uptake in Various Cell Lines.

S % Inhibition of
Canagliflozin

Cell Line Assay Type . Glucose Reference
Concentration
Uptake
2-Deoxyglucose
HEK-293 10 uM ~50-60% [4]
(2DG)
Mouse
Embryonic 2-Deoxyglucose
) 10 uM ~50-60% [4]
Fibroblasts (2DG)
(MEFs)
Human Umbilical
Vein Endothelial Not Specified IC50: 14 uM 50% [7]
Cells (HUVECS)
Huh7 and
HepG2 (Human N Dose-dependent  Data not
) Not Specified o » [8]
Liver Cancer inhibition guantified

Cells)

Signaling Pathways
SGLT2-Dependent Glucose Uptake in Kidney Cells

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3714520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714520/
https://diabetesjournals.org/diabetes/article/65/9/2784/40204/The-Na-Glucose-Cotransporter-Inhibitor
https://diabetesjournals.org/diabetes/article/65/9/2784/40204/The-Na-Glucose-Cotransporter-Inhibitor
https://www.mdpi.com/1422-0067/23/14/7966
https://pubmed.ncbi.nlm.nih.gov/29205334/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The primary mechanism of tianagliflozin involves the direct competitive inhibition of SGLT2 at
the apical membrane of proximal tubule cells in the kidney. This blockage prevents the
reabsorption of glucose from the glomerular filtrate back into the bloodstream.
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Click to download full resolution via product page
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Tianagliflozin directly inhibits SGLT2 in kidney cells.

SGLT2-Independent Glucose Uptake via AMPK
Activation

In peripheral tissues like muscle and fat, tianagliflozin can influence glucose metabolism
independently of SGLT2. Evidence suggests that canagliflozin inhibits Complex | of the
mitochondrial respiratory chain. This leads to an increase in the cellular AMP/ATP ratio, which
in turn activates AMPK. Activated AMPK then initiates downstream signaling cascades that
promote the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake.
[4][5] In adipocytes, this pathway involves the activation of Sirtuin 1 (Sirtl) and Peroxisome
proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-10).[9][10]
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SGLT2-independent glucose uptake is mediated by AMPK.

Experimental Protocols

Protocol 1: Fluorescent Glucose Uptake Assay in Kidney
Cells (SGLT2-Dependent)
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This protocol is designed to measure SGLT2-mediated glucose uptake in human kidney
proximal tubule cells (e.g., HK-2) using the fluorescent glucose analog 2-NBDG.

Seed HK-2 cells in a
96-well plate
Starve cells in

glucose-free medium

Pre-incubate with Tianagliflozin
or controls

Add 2-NBDG to
initiate uptake

Stop uptake and
wash cells

Measure fluorescence
(EX/Em = 485/535 nm)

Click to download full resolution via product page

Workflow for the 2-NBDG glucose uptake assay.

HK-2 cell line

96-well black, clear-bottom tissue culture plates

Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
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Tianagliflozin

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
Positive control inhibitor (e.g., Phlorizin)

D-glucose (for competition control)

Fluorescence plate reader

Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10"4
cells/well. Culture overnight to allow for adherence and confluence.

Cell Starvation: On the day of the assay, gently wash the cell monolayer twice with pre-
warmed, glucose-free KRH buffer. Then, incubate the cells in 100 pL of KRH buffer for 1-2
hours at 37°C to deplete intracellular glucose stores.

Compound Treatment: Prepare serial dilutions of tianagliflozin in KRH buffer. Remove the
starvation buffer and add 100 pL of the tianagliflozin dilutions or control solutions to the
respective wells.

o Vehicle Control: KRH buffer with the same concentration of solvent (e.g., DMSO) used for
tianagliflozin.

o Positive Control: A known SGLT2 inhibitor like 100 uM Phlorizin.

o Non-specific Uptake Control: A high concentration of D-glucose (e.g., 30 mM) to
outcompete 2-NBDG uptake.

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

Glucose Uptake Initiation: Add 10 pL of 2-NBDG solution (prepared in KRH buffer) to each
well to a final concentration of 100-200 pg/mL.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Termination of Uptake: Aspirate the 2-NBDG solution and wash the cells three times with 150
uL of ice-cold KRH buffer to remove extracellular 2-NBDG.
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o Fluorescence Measurement: Add 100 pL of KRH buffer or cell lysis buffer to each well.
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and

emission at ~535 nm.

Protocol 2: Radiolabeled Glucose Uptake Assay in
Muscle and Adipocyte Cells (SGLT2-Independent)

This protocol measures glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes using
radiolabeled [3H]2-deoxy-D-glucose to investigate the SGLT2-independent effects of

tianagliflozin.

Differentiate C2C12 myoblasts or
3T3-L1 preadipocytes
(Serum-starve cells)

Pre-incubate with Tianagliflozin

and/or Insulin
Add [3H]2-deoxyglucose
to initiate uptake
Stop uptake and
wash cells

Lyse cells and measure
radioactivity via scintillation counting

Click to download full resolution via product page

Workflow for the radiolabeled glucose uptake assay.
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Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates

Serum-free DMEM

Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA

Tianagliflozin

Insulin (positive control for GLUT4 translocation)

[3H]2-deoxy-D-glucose

Cytochalasin B (inhibitor of glucose transporters)

0.1 M NaOH (Lysis buffer)

Scintillation cocktail

Scintillation counter

Cell Differentiation: Culture and differentiate C2C12 myoblasts into myotubes or 3T3-L1
preadipocytes into mature adipocytes using established protocols.

Serum Starvation: Wash the differentiated cells twice with serum-free DMEM and then
incubate them in serum-free DMEM for 2-4 hours at 37°C.[11]

Pre-incubation: Wash the cells twice with KRH buffer. Add KRH buffer containing
tianagliflozin, insulin (e.g., 100 nM), or vehicle control to the wells. Incubate for 30 minutes
at 37°C.[11]

Glucose Uptake: Initiate glucose uptake by adding [3H]2-deoxy-D-glucose to a final
concentration of 0.5 pCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 0.1
mM. Incubate for 10-15 minutes at 37°C.[11]

Termination of Uptake: Stop the reaction by aspirating the radioactive medium and
immediately washing the cells three times with ice-cold PBS.
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e Cell Lysis: Lyse the cells by adding 500 pL of 0.1 M NaOH to each well and incubating for at
least 30 minutes at room temperature.

» Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation
cocktail, and measure the radioactivity using a liquid scintillation counter.

e Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein
concentration (e.g., using a BCA assay) to normalize the glucose uptake data.

Data Analysis and Interpretation

For both protocols, glucose uptake should be expressed relative to the vehicle-treated control.
The percentage of inhibition by tianagliflozin can be calculated as follows:

% Inhibition = [1 - (Signal_Tianagliflozin - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] *
100

Dose-response curves can be generated by plotting the percentage of inhibition against the
logarithm of the tianagliflozin concentration. The IC50 value can then be determined using a
non-linear regression analysis.

When investigating SGLT2-independent effects in muscle and fat cells, it is important to
compare the effects of tianagliflozin with and without insulin stimulation to understand its
influence on basal and insulin-mediated glucose uptake. The use of AMPK activators (like
AICAR) or inhibitors (like Compound C) can further elucidate the role of the AMPK signaling
pathway in the observed effects of tianagliflozin.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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